4-Chloro-2-fluoro-6-iodobenzonitrile
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Overview
Description
4-Chloro-2-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2ClFIN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 4-chlorobenzonitrile, fluorination can be achieved using a fluorinating agent such as Selectfluor, followed by iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminobenzonitrile derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoro-6-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor antagonists.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards nucleophilic or electrophilic attack. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the iodine atom.
4-Iodo-2-fluorobenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
The combination of chlorine, fluorine, and iodine allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H2ClFIN |
---|---|
Molecular Weight |
281.45 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7H2ClFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |
InChI Key |
MUCJTKHZFOHCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)I)Cl |
Origin of Product |
United States |
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